molecular formula C14H10BrClN2O B2644865 6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309805-06-7

6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2644865
CAS No.: 2309805-06-7
M. Wt: 337.6
InChI Key: ICTDEBHDBUFCJR-UHFFFAOYSA-N
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Description

6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused with a pyrazole ring, and it is substituted with a 5-bromo-2-chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps. One common method starts with the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected with PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. The final step involves the reaction of this intermediate with 5-bromo-2-chlorobenzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodization.

    Para-methoxybenzyl chloride (PMB-Cl): Used for protection of intermediates.

    Arylboronic acids: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various aryl-substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.

    5-bromo-2-chlorobenzoyl derivatives: Compounds with similar substituents on the benzoyl group.

Uniqueness

6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazole and pyridine ring with a 5-bromo-2-chlorobenzoyl group makes it a valuable scaffold for drug design and development .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O/c15-10-3-4-12(16)11(6-10)14(19)18-7-9-2-1-5-17-13(9)8-18/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDEBHDBUFCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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